molecular formula C8H15N2O3- B1237467 6-acetamido-3-aminohexanoate

6-acetamido-3-aminohexanoate

Cat. No. B1237467
M. Wt: 187.22 g/mol
InChI Key: MBZWIPOSTWTKSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetamido-3-aminohexanoate is an organic anion. It derives from a hexanoate. It is a conjugate base of a 6-acetamido-3-aminohexanoic acid.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

6-Aminohexanoic acid, a structural analog of 6-acetamido-3-aminohexanoate, plays a significant role in chemical synthesis, particularly in the synthesis of modified peptides. Its structure, being hydrophobic and flexible, makes it a useful component in the polyamide synthetic fibers industry, such as in the production of nylon. Additionally, it serves as a linker in various biologically active structures (Markowska et al., 2021).

Metabolism and Cell Differentiation

Hexamethylene bisacetamide, a compound that induces differentiation in various human and animal cancer cell lines, metabolizes into several components, including 6-acetamidohexanoic acid. This metabolite plays a role in cellular differentiation processes (Callery et al., 1986).

Biochemical Research

In biochemical research, derivatives of 6-acetamido-3-aminohexanoate, such as 6-acetamidoflavone, have been studied for their transformation by microbial strains. This research highlights the potential application of these compounds in chemical industries, offering alternative methods for reactions involving acetic anhydride. Moreover, the antioxidant activity of these compounds has been examined, adding to their significance in biochemical studies (Stompor, 2016).

Medical and Therapeutic Research

6-Acetamido-3-aminohexanoate and its derivatives have been explored in medical research, particularly in the context of wound healing. Studies have shown the effectiveness of N-acetyl-6-aminohexanoic acid derivatives in accelerating the healing of experimental thermal burns. These studies suggest potential applications in developing new treatments or therapeutics for burn wounds (Andrianova et al., 2020).

properties

Product Name

6-acetamido-3-aminohexanoate

Molecular Formula

C8H15N2O3-

Molecular Weight

187.22 g/mol

IUPAC Name

6-acetamido-3-aminohexanoate

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/p-1

InChI Key

MBZWIPOSTWTKSV-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NCCCC(CC(=O)[O-])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.